

LC-MS/MS method for AA863 quantification in plasma

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An LC-MS/MS method for the quantification of **AA863** in human plasma has been developed and validated. This method is suitable for use in clinical and preclinical studies.

Introduction

AA863 is a novel small molecule compound under investigation for therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of AA863 in plasma is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this purpose due to its high sensitivity and specificity, making it well-suited for detecting analytes at low concentrations in complex biological matrices like plasma.[1][2] This application note describes a detailed protocol for the determination of AA863 in human plasma using an LC-MS/MS method. The method has been validated for linearity, precision, accuracy, and recovery.

Summary of Method

The analytical method involves the extraction of **AA863** and an internal standard (IS) from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography followed by detection using a triple quadrupole mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.

Experimental Protocols



Materials and Reagents

- AA863 reference standard (purity >99%)
- AA863-d4 (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, 18.2 MΩ·cm)
- Human plasma (K2-EDTA)

Instrumentation

- LC System: Agilent 1260 Infinity II LC system or equivalent.[3]
- MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[3]
- Analytical Column: ACQUITY Premier Oligonucleotide C18 column, 130 Å, 1.7 μm, 2.1 × 50 mm.[4]

Preparation of Standards and Samples

Stock Solutions:

- Prepare a 1.0 mg/mL stock solution of AA863 in methanol.
- Prepare a 1.0 mg/mL stock solution of AA863-d4 (IS) in methanol.

Working Standard Solutions:

 Prepare working standard solutions of AA863 by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to obtain concentrations ranging from 10 ng/mL to 10,000 ng/mL.



 Prepare a 100 ng/mL working solution of the internal standard (AA863-d4) by diluting the IS stock solution with 50:50 (v/v) acetonitrile/water.

Calibration Standards and Quality Control Samples:

- Prepare calibration standards by spiking 5 μ L of the appropriate **AA863** working standard solution into 95 μ L of blank human plasma to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
- Prepare quality control (QC) samples at four concentration levels:
 - Lower Limit of Quantification (LLOQ): 0.5 ng/mL
 - Low QC (LQC): 1.5 ng/mL
 - Medium QC (MQC): 75 ng/mL
 - High QC (HQC): 750 ng/mL

Sample Preparation (Protein Precipitation):

- Pipette 100 μL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the 100 ng/mL internal standard working solution (AA863-d4) to all samples except the blank.
- Add 300 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 200 μL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The liquid chromatography and mass spectrometry parameters are summarized in the tables below.



Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	ACQUITY Premier Oligonucleotide C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and reequilibrate for 0.9 min
Total Run Time	5.0 min

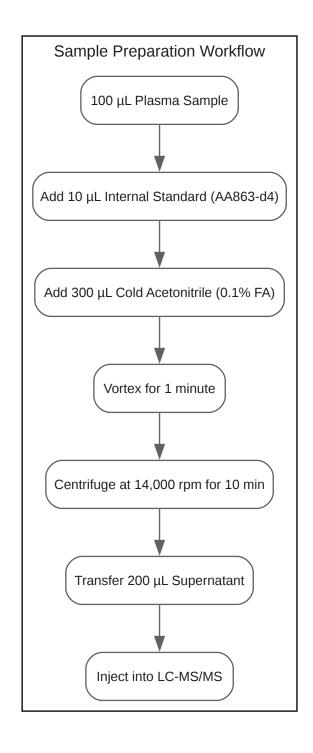
Table 2: Mass Spectrometry Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Gas Temperature	300°C
Gas Flow	8 L/min
Nebulizer	45 psi
Sheath Gas Temperature	350°C
Sheath Gas Flow	11 L/min
Capillary Voltage	4000 V
MRM Transitions	AA863: 451.2 -> 289.1, AA863-d4 (IS): 455.2 -> 293.1
Fragmentor Voltage	135 V
Collision Energy	25 V

Workflow Diagrams





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Caption: Plasma Sample Preparation Workflow.





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Caption: Overall Analytical Workflow for AA863 Quantification.

Results

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99.

Table 3: Calibration Curve Summary

Concentration Range (ng/mL)	Regression Equation	r²
0.5 - 1000	y = 0.025x + 0.001	>0.995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in Table 4.

Table 4: Precision and Accuracy Data



QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) (n=6)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.5	0.48	8.5	96.0	9.2	95.5
LQC	1.5	1.55	6.2	103.3	7.1	102.8
MQC	75	73.8	4.1	98.4	5.5	99.1
HQC	750	759.2	3.5	101.2	4.8	100.7

Recovery

The extraction recovery of AA863 from human plasma was determined at three QC levels.

Table 5: Extraction Recovery of AA863

QC Level	Nominal Conc. (ng/mL)	Mean Recovery (%)	%CV
LQC	1.5	92.5	5.8
MQC	75	94.1	4.2
нос	750	93.7	3.9

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of **AA863** in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for supporting pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard ensures high precision and accuracy of the results.[5]



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